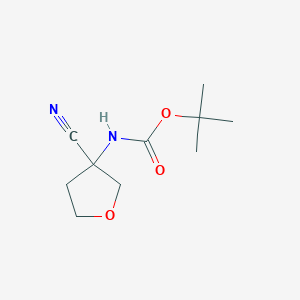![molecular formula C7H16Cl2N2O B1382828 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride CAS No. 1803596-63-5](/img/structure/B1382828.png)
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
Vue d'ensemble
Description
“1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride” is a chemical compound with the molecular formula C7H16Cl2N2O and a molecular weight of 215.12 . It’s used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O.2ClH/c1-5(9)8-3-2-6(7)4-8;;/h6H,2-4,7H2,1H3;2*1H/t6-;;/m1…/s1 . This indicates the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.12 . Other specific physical and chemical properties like boiling point, density, etc., are not mentioned in the search results.Applications De Recherche Scientifique
1. Crystal and Molecular Structure Analysis
- The compound was used in the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol to determine its molecular and crystal structure using X-ray diffraction, demonstrating the compound's utility in structural chemistry (Percino et al., 2006).
2. Ligand Formation and Chemical Reactions
- It has been involved in the formation of coordinated ligands, showing its reactivity and potential in creating complex compounds with specific structures (Puerta et al., 2008).
3. Involvement in Zinc(II) Complexes
- The compound played a role in the reactions of Zinc(II) with specific ligands, highlighting its relevance in the study of metal complexes and coordination chemistry (Gourbatsis et al., 1999).
4. Optical Activity Studies
- Research on optically active triamines derived from this compound contributed to the understanding of their equilibrium behavior in solution and complex formation with CuII, providing insights into stereochemistry (Bernauer et al., 1993).
5. Intermediate in Antibiotic Preparation
- It has been identified as a key intermediate in the preparation of antibiotics, signifying its importance in pharmaceutical synthesis (Fleck et al., 2003).
6. Hydrolytic Kinetic Resolution Applications
- The compound's derivatives were synthesized through hydrolytic kinetic resolution, indicating its utility in the synthesis of enantiomers for pharmaceutical applications (Kulig et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biological pathways, influencing the structure-activity relationship (sar) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Propriétés
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-3-2-7(4-8)5-9;;/h7H,2-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAZMNONIACNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803596-63-5 | |
| Record name | 1-[3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)